1-Hexen-5-yne, 2-bromo-

Cross-coupling Palladium catalysis Sonogashira reaction

1-Hexen-5-yne, 2-bromo- (CAS 72121-84-7), systematically named 2-bromohex-1-en-5-yne, is a C6H7Br eneyne featuring a vinyl bromide at C-2 and a terminal alkyne at C-5. This conjugated bromoenyne scaffold functions as a versatile C6 building block in cross-coupling, cyclization, and annulation chemistries.

Molecular Formula C6H7Br
Molecular Weight 159.02 g/mol
CAS No. 72121-84-7
Cat. No. B12660769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexen-5-yne, 2-bromo-
CAS72121-84-7
Molecular FormulaC6H7Br
Molecular Weight159.02 g/mol
Structural Identifiers
SMILESC=C(CCC#C)Br
InChIInChI=1S/C6H7Br/c1-3-4-5-6(2)7/h1H,2,4-5H2
InChIKeyRYWBCDINHDBAQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hexen-5-yne, 2-bromo- (CAS 72121-84-7): Core Identity and Procurement-Relevant Characteristics


1-Hexen-5-yne, 2-bromo- (CAS 72121-84-7), systematically named 2-bromohex-1-en-5-yne, is a C6H7Br eneyne featuring a vinyl bromide at C-2 and a terminal alkyne at C-5 [1]. This conjugated bromoenyne scaffold functions as a versatile C6 building block in cross-coupling, cyclization, and annulation chemistries. Its predicted physicochemical properties—density 1.3±0.1 g/cm³, boiling point 153.3±23.0 °C at 760 mmHg, vapor pressure 4.3±0.3 mmHg at 25 °C—provide a baseline for handling and procurement decisions .

Procurement Risk: Why 1-Hexen-5-yne, 2-bromo- Cannot Be Replaced by Generic Bromoalkynes or Bromoalkenes


The 2-bromo-1-hexen-5-yne scaffold is not interchangeable with simple bromoalkynes (e.g., 1-bromo-1-hexyne) or bromoalkenes (e.g., 2-bromo-1-hexene) because its conjugated eneyne architecture simultaneously presents a vinyl bromide electrophile and a terminal alkyne nucleophile within a single C6 unit . This dual reactivity enables tandem cross-coupling–cyclization sequences and enediyne cycloisomerizations that are mechanistically inaccessible to monofunctional analogs. Attempting to substitute with a mixture of separate bromoalkene and alkyne components fails to replicate the intramolecular proximity and kinetic advantages inherent in the single-molecule scaffold [1].

Head-to-Head Differentiation Evidence: 1-Hexen-5-yne, 2-bromo- vs. Closest Structural Analogs


Vinyl Bromide vs. Alkynyl Bromide Reactivity: Cross-Coupling Site Selectivity

In palladium-catalyzed cross-coupling, 2-bromo-1-hexen-5-yne presents a vinyl bromide electrophile, which undergoes oxidative addition with Pd(0) at rates distinct from alkynyl bromides. Comparative studies on bromoalkynes show that 1-bromo-1-hexyne (C6H9Br) requires more forcing conditions for Sonogashira coupling due to the stronger sp C–Br bond, whereas 2-bromo-1-hexen-5-yne, as a vinyl bromide, is expected to follow reactivity trends comparable to (E)-1-bromohex-1-ene, with oxidative addition occurring under milder conditions [1]. This differential reactivity allows sequential functionalization strategies where the vinyl bromide reacts first, preserving the terminal alkyne for subsequent transformations.

Cross-coupling Palladium catalysis Sonogashira reaction

Conjugated Eneyne vs. Isolated Alkene/Alkyne: Cyclization Reaction Yield Comparison

The conjugated eneyne architecture of 2-bromo-1-hexen-5-yne enables domino cyclization cascades that cannot be achieved by simple mixtures of 1-hexene and 1-hexyne derivatives. Literature on analogous 2-bromoenynes demonstrates that palladium-catalyzed domino cyclization of 2-bromo-1,6-enynes proceeds with good to high yields (typically 60–85%) to afford polycyclic products, whereas corresponding intermolecular variants using separate alkene and alkyne components require higher catalyst loading and give lower yields (<50%) [1]. The 2-bromo-1-hexen-5-yne scaffold positions the bromine atom at C-2 for regioselective palladium oxidative addition, priming the system for intramolecular carbometalation across the tethered alkyne.

Cycloisomerization Enyne metathesis Domino reactions

Atmospheric Hydroxyl Radical Half-Life: Environmental Persistence vs. Saturated Analogs

Predicted atmospheric oxidation rates differentiate 2-bromo-1-hexen-5-yne from saturated bromoalkanes. The ChemSpider-modeled OH radical reaction rate constant for 2-bromo-1-hexen-5-yne is 22.66 × 10⁻¹² cm³/molecule·s, corresponding to an atmospheric half-life of 0.472 days (12-hr day; 1.5×10⁶ OH/cm³) . In contrast, 1-bromohexane (C6H13Br), a saturated analog, exhibits an OH rate constant of approximately 3.8 × 10⁻¹² cm³/molecule·s and an estimated half-life of approximately 2.8 days under identical conditions. The approximately 6-fold faster degradation of the eneyne is attributable to the additional reaction pathways provided by the double and triple bonds.

Environmental fate Atmospheric chemistry OH radical kinetics

Evidence-Based Application Scenarios for 1-Hexen-5-yne, 2-bromo- (CAS 72121-84-7) Procurement


Domino C–C/C–N Bond-Forming Cascades in Medicinal Chemistry

In early-stage drug discovery, 2-bromo-1-hexen-5-yne serves as a bifunctional linchpin for constructing polycyclic scaffolds via palladium-catalyzed domino reactions as demonstrated in analogous 2-bromoenynes [1]. The vinyl bromide undergoes oxidative addition, initiating intramolecular carbopalladation across the tethered alkyne, followed by termination with a nucleophile or cross-coupling partner, enabling rapid assembly of molecular complexity in a single synthetic operation. This approach reduces the number of isolated intermediates and purification steps compared to stepwise strategies using monofunctional building blocks.

Precursor for Conjugated Enediyne and Dendralene Polymers

The eneyne motif of 2-bromo-1-hexen-5-yne can be incorporated into polymer backbones or used as a post-polymerization modification handle, as evidenced by studies on bromination, epoxidation, and thiol-ene addition to eneyne-containing polymers [1]. Subsequent Bergman cyclization of enediyne units generates reactive diradicals that can initiate further polymerization or cross-linking, providing a route to high-performance materials with tunable thermal and mechanical properties that are inaccessible from simple bromoalkene or bromoalkyne monomers.

Attenuated Environmental Persistence in Process Chemistry

For industrial-scale syntheses where solvent and reagent disposal is regulated, the approximately 0.47-day atmospheric half-life of 2-bromo-1-hexen-5-yne [1] provides a quantifiable advantage over saturated bromoalkanes such as 1-bromohexane (half-life ~2.8 days). This reduced persistence can lower the environmental risk profile of waste streams and may simplify compliance with emission control requirements in jurisdictions with strict volatile organic compound (VOC) regulations.

Technical Documentation Hub

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